4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This particular compound features a benzoxazine ring substituted with butyl and methyl groups, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butyl-2-aminophenol with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Butyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group, which may affect its reactivity and properties.
6-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the butyl group, influencing its chemical behavior.
4-Butyl-6-methyl-2H-1,4-benzoxazine: Similar structure but lacks the carbonyl group, affecting its reactivity.
Uniqueness
4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both butyl and methyl groups, which can influence its chemical properties, reactivity, and potential applications. The combination of these substituents may enhance its stability, solubility, and interaction with other molecules.
Properties
CAS No. |
648450-63-9 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-butyl-6-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-3-4-7-14-11-8-10(2)5-6-12(11)16-9-13(14)15/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI Key |
UFVCBMRFYFPGDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)COC2=C1C=C(C=C2)C |
Origin of Product |
United States |
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